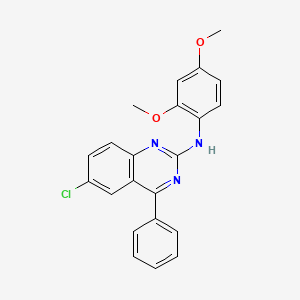

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONRPCQURXILMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 2,4-dimethoxyaniline.

Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.

Chlorination: The resulting quinazoline intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.

Final Coupling: The final step involves coupling the chlorinated quinazoline intermediate with phenylamine under basic conditions, such as using sodium hydride or potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 of the quinazoline ring undergoes nucleophilic substitution (SNAr) under mild conditions, enabling functionalization with amines, alkoxides, or thiols.

Key Reactions:

Mechanistic Insight :

The electron-withdrawing quinazoline ring activates the C-Cl bond for attack by nucleophiles. The dimethoxyphenyl group at position 2 enhances ring stability but does not sterically hinder substitution at position 6 .

Oxidation Reactions

The quinazoline core and substituents undergo oxidation under controlled conditions.

Documented Transformations:

-

Ring Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the quinazoline ring to quinazolinone derivatives, though this reaction is less common due to ring stability.

-

Methoxy Group Demethylation : Strong oxidizing agents (e.g., BBr₃) cleave methoxy groups to hydroxyls, yielding 6-chloro-N-(2,4-dihydroxyphenyl)-4-phenylquinazolin-2-amine .

Reduction Reactions

Selective reduction of the quinazoline ring or substituents has been reported:

Hydrolysis Reactions

The chloro group undergoes hydrolysis under alkaline or acidic conditions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

| Derivative | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 6-Morpholino analog | COX-II inhibition | 2.3 µM | |

| 6-(3-Fluorophenyl) analog | Anticancer (A549 cells) | 5.9 µM |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting.

-

Photodegradation : UV exposure in solution leads to demethylation and chlorine loss.

Industrial-Scale Reaction Optimization

Patent CN1749250A highlights large-scale synthesis using:

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific enzymes associated with cell proliferation has been documented in several in vitro assays. Notably, structure-activity relationship (SAR) studies suggest that modifications in the quinazoline structure can enhance its efficacy against different cancer types.

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy. The mechanism of action is believed to involve the disruption of bacterial cell function through enzyme inhibition.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. The compound's interaction with acetylcholinesterase has been investigated as a means to enhance cognitive function by preventing the breakdown of acetylcholine.

Case Studies

- Anticancer Efficacy : A study demonstrated that the compound induced apoptosis in breast cancer cell lines at submicromolar concentrations. The findings suggest that it may serve as a lead compound for developing new anticancer therapies.

- Neuroprotective Properties : In a model of Alzheimer's disease, this compound was shown to inhibit acetylcholinesterase effectively, leading to improved cognitive outcomes in animal models.

- Antimicrobial Activity : A recent investigation into various quinazoline derivatives found that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine involves the inhibition of specific molecular targets, such as kinases and enzymes, that play a crucial role in cellular signaling pathways. By binding to these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

- 6-chloro-N-(2-ethoxyphenyl)-4-phenylquinazolin-2-amine

- 6-chloro-N-(2-ethylphenyl)-4-phenylquinazolin-2-amine

- 6-chloro-N-(3-methoxyphenyl)-4-phenylquinazolin-2-amine

Uniqueness

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H18ClN3O2

Molecular Weight: 391.86 g/mol

LogP: 6.1557

Polar Surface Area: 43.547 Ų

The compound features a chloro group at the 6-position and methoxy groups on the phenyl ring, contributing to its lipophilicity and biological activity.

The primary mechanism of action of this compound involves the inhibition of specific kinases that are crucial in cellular signaling pathways. These kinases play significant roles in regulating cell proliferation, apoptosis, and inflammatory responses. By binding to these targets, the compound can modulate various biological processes, making it a candidate for cancer therapy and other inflammatory conditions .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through its ability to inhibit cancer cell proliferation. In vitro studies have shown that it affects various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The cytotoxic effects were evaluated against several cancer types, demonstrating promising results comparable to established anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both gram-positive bacteria and mycobacterial strains. In studies assessing its antibacterial efficacy, it showed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

-

Cytotoxicity Evaluation:

A study assessed the cytotoxic profiles of various quinazoline derivatives, including this compound. The results indicated that this compound exhibited submicromolar activity against certain cancer cell lines while maintaining low toxicity towards normal mammalian cells . -

Antimicrobial Studies:

In a comparative study of antimicrobial activities among various quinazoline derivatives, this compound was found to be effective against both Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting its potential as an anti-infective agent .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a 4-chloroquinazoline core. Introduce the 2-amine group via nucleophilic substitution using 2,4-dimethoxyaniline under reflux in DMF with Hunig’s base as a catalyst .

- Step 2 : For the 4-phenyl substituent, employ Suzuki-Miyaura cross-coupling with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a microwave-assisted reaction (150°C, 1 h) .

- Purification : Use gradient silica column chromatography (ethyl acetate/hexanes) and confirm purity (>95%) via LCMS with trifluoroacetic acid-modified mobile phases .

Q. How can the compound’s structure be rigorously characterized?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to resolve aromatic protons, methoxy groups, and amine linkages. Key signals include δ 3.8–4.0 ppm (methoxy) and δ 8.5–9.0 ppm (quinazoline protons) .

- HRMS : Confirm molecular weight (e.g., [M+H] ion) with <1 ppm error .

- Elemental Analysis : Validate C, H, N percentages (e.g., C: ~70%, H: ~5%, N: ~10%) to rule out solvate formation .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Screening Methods :

- Apoptosis Induction : Use a high-throughput caspase-3 activation assay in live cells, as demonstrated for structurally similar 4-anilinoquinazolines .

- Kinase Inhibition : Screen against CLK/CDC2-like kinases using fluorescence polarization assays, referencing protocols for substituted quinazolin-4-amine derivatives .

Q. How should the compound be stored to ensure stability?

- Storage Guidelines :

- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS monitoring to detect hydrolysis of methoxy or chloro groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scaled synthesis?

- Strategy :

- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.

- Use ICReDD’s reaction path search tools to predict optimal conditions (e.g., solvent, catalyst loading) and reduce trial-and-error experimentation .

- Validate predictions with microwave-assisted synthesis to accelerate optimization .

Q. How can conflicting bioactivity data across structural analogs be resolved?

- Contradiction Analysis :

- Compare apoptosis induction (caspase-3 activation) of this compound with analogs lacking the 2,4-dimethoxy group.

- Perform kinase profiling to identify off-target effects (e.g., CLK inhibition) that may explain divergent cellular responses .

- Use siRNA knockdown to confirm target specificity in phenotypic assays .

Q. What strategies enhance the compound’s selectivity for therapeutic targets?

- Structure-Activity Relationship (SAR) Insights :

- Modify the 2,4-dimethoxyaniline moiety: Replace methoxy groups with electron-withdrawing substituents (e.g., CF₃) to modulate hydrogen bonding with kinase ATP pockets .

- Introduce steric hindrance (e.g., ortho-methyl groups) on the phenyl ring to reduce off-target binding .

Q. How can the compound’s material science applications be explored?

- Cross-Disciplinary Approaches :

- Thermal Stability : Perform TGA/DSC to assess decomposition thresholds (>250°C expected for quinazoline cores) .

- Optoelectronic Properties : Measure UV-Vis absorption (λmax ~300–350 nm) and fluorescence quantum yield for potential use in organic semiconductors .

Q. What advanced analytical techniques resolve synthetic byproducts or degradation products?

- Troubleshooting :

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment unknown peaks and identify structural motifs (e.g., demethylated methoxy groups) .

- X-ray Crystallography : Co-crystallize the compound with kinases to confirm binding modes and validate SAR hypotheses .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.